Torasemide

Pharmacokinetics Bioavailability Heart Failure

Torasemide offers clinically validated differentiation from furosemide: 2× oral bioavailability (80–100%), 2–3× longer half-life (3.5 h), and reduced hypokalemia (TORIC trial: 12.9% vs. 17.9% abnormal K⁺). Its total clearance is renal-function independent, making it the preferred loop diuretic for CKD stages III–IV where furosemide kinetics deteriorate. The 1:1 oral-to-IV dose equivalence simplifies crossover designs. Food-independent absorption enhances data reproducibility. No ototoxicity at doses up to 400 mg/day. Procure for diuretic resistance, electrolyte handling, or renal impairment models.

Molecular Formula C16H20N4O3S
Molecular Weight 348.4 g/mol
CAS No. 56211-40-6
Cat. No. B1682434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTorasemide
CAS56211-40-6
Synonyms1-isopropyl-3-((4-(3-methylphenylamino)pyridine)-3-sulfonyl)urea
1-isopropyl-3-((4-m-toluidino-3-pyridyl)sulfonyl)urea
Demadex
torasemide
torsemide
Molecular FormulaC16H20N4O3S
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C
InChIInChI=1S/C16H20N4O3S/c1-11(2)18-16(21)20-24(22,23)15-10-17-8-7-14(15)19-13-6-4-5-12(3)9-13/h4-11H,1-3H3,(H,17,19)(H2,18,20,21)
InChIKeyNGBFQHCMQULJNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility52.3 [ug/mL] (The mean of the results at pH 7.4)
Soluble
5.96e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Torasemide (CAS 56211-40-6) Technical Baseline: Pyridine-Sulfonylurea Loop Diuretic with Differentiated Pharmacokinetic Profile


Torasemide (torsemide) is a high-ceiling loop diuretic belonging to the pyridine-sulfonylurea class, structurally distinct from the sulfamoyl-benzoic acid derivatives (e.g., furosemide, bumetanide) due to the absence of a carboxylic acid moiety [1]. It is indicated for edema associated with heart failure, renal disease, and hepatic cirrhosis, as well as hypertension [2]. Torasemide inhibits the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, producing dose-dependent diuresis and natriuresis [3].

Why Torasemide Cannot Be Considered an Interchangeable Alternative to Furosemide or Bumetanide Without Dose Adjustment and Risk Reassessment


Loop diuretics share a common mechanism of action but exhibit clinically meaningful differences in bioavailability, elimination half-life, electrolyte handling, and pharmacokinetic behavior in renal impairment that preclude simple generic substitution [1]. Torasemide demonstrates approximately double the oral bioavailability of furosemide (80–100% vs. 10–100%), a 2–3× longer elimination half-life (3–4 hours vs. 1–2 hours), and reduced kaliuresis at equivalent natriuretic doses [2]. Furthermore, torasemide's total clearance remains independent of renal function, unlike furosemide which depends more heavily on renal excretion, making dose-equivalence conversion non-linear in patients with chronic kidney disease [3]. These pharmacological divergences directly impact dosing frequency, therapeutic monitoring requirements, and adverse effect risk profiles, necessitating compound-specific selection rather than class-level substitution.

Torasemide Quantitative Differentiation Evidence: Head-to-Head Pharmacokinetic, Pharmacodynamic, and Safety Comparisons


Oral Bioavailability: Torasemide Exhibits Approximately 2-Fold Higher and Less Variable Absorption Than Furosemide

Torasemide demonstrates substantially higher oral bioavailability compared to furosemide, with a value of approximately 80% in healthy individuals and 80–100% in patients with edema, roughly double that of furosemide which ranges from 26% to 65% [1]. In a randomized crossover trial of 16 patients with compensated congestive heart failure, torsemide (10 mg orally) achieved peak plasma concentration more rapidly (tmax = 1.1 ± 0.9 hours) than furosemide (40 mg orally; tmax = 2.4 ± 2.5 hours), with greater and less variable bioavailability [2]. This consistency translates to a predictable 1:1 oral-to-intravenous dose equivalence for torasemide, compared to a 2:1 ratio for furosemide [3].

Pharmacokinetics Bioavailability Heart Failure

Elimination Half-Life: Torasemide Provides 2–3× Longer Duration of Action Than Furosemide, Supporting Once-Daily Dosing

In healthy volunteers, torasemide exhibits an elimination half-life of approximately 3.5 hours (range 3–4 hours), compared to approximately 1–2 hours for furosemide and 1–1.5 hours for bumetanide [1]. In a direct crossover study of 6 healthy volunteers, torasemide 20 mg demonstrated a plasma elimination half-life of 2.2 hours (i.v.) and 2.8 hours (oral), whereas furosemide 40 mg showed half-lives of 0.6 hours (i.v.) and 0.8 hours (oral) [2]. This longer half-life translates to a duration of diuretic effect of 6–16 hours for torasemide versus 6–8 hours for furosemide and 4–6 hours for bumetanide [3].

Pharmacokinetics Half-Life Dosing Frequency

Hypokalemia Risk: Torasemide Demonstrates Significantly Lower Incidence of Abnormal Serum Potassium Versus Furosemide in Chronic Heart Failure

In the TORIC study, a 12-month post-marketing surveillance trial of 1,377 patients with NYHA class II–III chronic heart failure, abnormally low serum potassium levels occurred in 12.9% of patients receiving torasemide (10 mg/day, n=778) compared to 17.9% of patients receiving furosemide or other diuretics (n=599) (P=0.013) [1]. A separate randomized prospective study comparing torasemide 10 mg once daily versus furosemide 20 mg twice daily in chronic heart failure patients found significantly higher serum potassium levels in the torasemide group at 12 weeks (P=0.001) [2]. This potassium-sparing effect is attributed to torasemide's anti-aldosterone properties and higher urinary Na+/K+ excretion ratio [3].

Safety Hypokalemia Heart Failure

Ototoxicity Risk: Torasemide Shows No Evidence of Cochlear Impairment in Humans and Comparable TD50 to Furosemide in Preclinical Models

Quantitative assessment of ototoxicity in cats determined the toxic dose causing defined hearing loss in 50% of animals (TD50) as 20.8 mg/kg for torasemide, which was slightly but not significantly above the value for furosemide (18.37 mg/kg) [1]. Hearing function tended to recover after the acute effect, and the main human metabolite (M5) showed no ototoxic action even in excessive doses [1]. In a double-blind randomized clinical trial of 10 patients with advanced chronic renal failure receiving high-dose torasemide (200–400 mg/day) or furosemide (500–1,000 mg/day) for 28 days, serial audiometries showed no significant impairment of cochlear function with either drug [2]. A comprehensive review concluded that no evidence of torasemide-induced ototoxicity has been demonstrated in humans [3].

Safety Ototoxicity Toxicology

Pharmacokinetics in Renal Impairment: Torasemide Total Clearance Remains Independent of Renal Function, Unlike Furosemide

In chronic renal failure, the renal clearance of torasemide decreases in proportion to the decline in glomerular filtration rate; however, total plasma clearance (approximately 3× renal clearance) remains independent of renal function due to extensive hepatic metabolism [1]. Only 20% of the parent drug is recovered unchanged in urine, compared to 10–20% of furosemide undergoing phase II metabolism [2]. Consequently, torasemide pharmacokinetic parameters are not altered in patients with CKD stages III (GFR 30–59 mL/min) and IV (GFR 15–29 mL/min) [3]. In contrast, the kinetics of furosemide depend more heavily on renal function [1]. This difference makes torasemide the only loop diuretic for which plasma concentration is strictly dose-dependent in renal failure [4].

Pharmacokinetics Renal Impairment Drug Clearance

Calciuretic Effect: Torasemide Does Not Increase Urinary Calcium Excretion, Unlike Furosemide, in Advanced Chronic Renal Failure

In a double-blind randomized trial of 10 patients with advanced chronic renal failure, high-dose torasemide (200–400 mg/day) demonstrated equipotent diuretic and natriuretic effects to furosemide (500–1,000 mg/day) at a 2.5× lower dose [1]. Significant differences were observed in calcium handling: serum calcium levels were reduced with furosemide, whereas torasemide had no influence on calcium balance [1]. The lack of a calciuretic effect with torasemide can be regarded as an advantage in patients with hypocalcemia or those at risk for calcium-wasting in chronic renal failure [1].

Electrolyte Balance Calciuresis Renal Failure

Torasemide Application Scenarios Derived from Quantitative Differentiation Evidence


Management of Chronic Heart Failure with Elevated Hypokalemia Risk or Potassium Supplementation Burden

Torasemide 10 mg once daily is indicated for chronic heart failure patients requiring reliable decongestion while minimizing hypokalemia risk. The TORIC study demonstrated a 5% absolute reduction in abnormal serum potassium incidence compared to furosemide (12.9% vs. 17.9%, P=0.013) [1]. This potassium-sparing effect reduces the need for potassium supplementation and associated monitoring costs. The predictable 80–100% oral bioavailability and 3.5-hour half-life enable consistent once-daily dosing, improving adherence in outpatient management [2].

Diuretic Therapy in Patients with Chronic Kidney Disease Stages III–IV Requiring Predictable Pharmacokinetics

Torasemide is the preferred loop diuretic in patients with moderate to severe renal impairment (GFR 15–59 mL/min) due to its total clearance remaining independent of renal function [3]. Unlike furosemide, whose kinetics deteriorate with declining GFR, torasemide pharmacokinetic parameters remain unchanged in CKD stages III and IV, allowing predictable dose-response relationships and reducing the risk of inadvertent drug accumulation [3]. The lack of calciuretic effect further supports its use in CKD patients with hypocalcemia or secondary hyperparathyroidism [4].

High-Dose Diuretic Therapy in Advanced Renal Failure Without Increased Ototoxicity Risk

Torasemide up to 400 mg/day can be safely administered in advanced chronic renal failure without evidence of cochlear impairment, as demonstrated by serial audiometries in patients receiving 200–400 mg/day for 28 days [4]. Preclinical data confirm a TD50 of 20.8 mg/kg, comparable to furosemide (18.37 mg/kg), with no permanent hearing impairment observed [5]. This safety profile makes torasemide suitable for high-dose regimens in patients with diuretic resistance or severe volume overload where ototoxicity is a clinical concern.

Research Applications Requiring Consistent Oral Bioavailability Unaffected by Food Intake

Torasemide is ideal for pharmacokinetic and pharmacodynamic studies requiring predictable absorption characteristics. Its oral bioavailability of approximately 80% is unaffected by food intake, in contrast to furosemide which exhibits a 30% decrease in bioavailability when taken with meals [6]. The 1:1 oral-to-intravenous dose equivalence simplifies crossover study designs and enables accurate dose translation between administration routes [2]. These properties reduce inter-subject variability and enhance data reproducibility in clinical pharmacology investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Torasemide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.